Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate
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Overview
Description
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate is an organic compound with the molecular formula C10H19NO2S It is a derivative of propanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate typically involves the reaction of pyrrolidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pyrrolidine ring attacks the electrophilic carbon of the methyl 3-bromopropanoate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride
Uniqueness
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate is unique due to the presence of both a pyrrolidine ring and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2S |
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Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 3-(pyrrolidin-2-ylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)4-6-13-7-8-3-2-5-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
XQPBYZVSLIKSAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1CCCN1 |
Origin of Product |
United States |
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